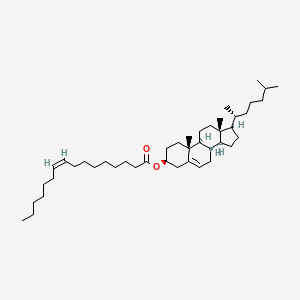

Cholesteryl palmitoleate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODJWNWCVNUPAQ-XDOSKZMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312800 | |

| Record name | Cholesteryl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16711-66-3 | |

| Record name | Cholesteryl palmitoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16711-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl 9-hexadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132TTN4QMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl palmitoleate can be synthesized through the esterification of cholesterol with palmitoleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction is carried out in an organic solvent like toluene or dichloromethane, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl palmitoleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound hydroperoxides.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or ozone are commonly used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Acidic or basic catalysts facilitate substitution reactions.

Major Products:

Oxidation: this compound hydroperoxides.

Reduction: this compound alcohol.

Substitution: Various substituted cholesteryl derivatives.

Scientific Research Applications

Metabolic Health Applications

Cholesteryl palmitoleate is primarily recognized for its implications in metabolic health. Research indicates that palmitoleic acid, a component of this compound, may function as a lipokine—a signaling molecule that regulates metabolic processes.

- Insulin Sensitivity : Studies have shown that palmitoleic acid improves insulin sensitivity in muscle tissues, which could be beneficial for managing type 2 diabetes. Its role in enhancing β-cell proliferation and reducing endoplasmic reticulum stress has been documented, indicating its potential therapeutic applications in diabetes management .

- Lipid Metabolism : this compound has been linked to the regulation of lipid metabolism. It influences triglyceride biosynthesis and lipolysis in adipocytes while also inhibiting hepatic steatosis. This regulation occurs through the activation of peroxisome proliferator-activated receptor (PPAR)α, which affects the expression of genes involved in lipid metabolism .

- Cardiovascular Health : The compound may help prevent cardiovascular diseases by reducing cholesterol levels and improving overall lipid profiles. Studies suggest that both cis- and trans-isomers of palmitoleic acid can lower serum cholesterol and low-density lipoprotein (LDL) levels while promoting the conversion of cholesterol into bile acids .

Drug Delivery Systems

This compound has been incorporated into various drug delivery systems due to its amphiphilic nature, allowing it to form micelles and liposomes.

- Liposomal Formulations : Research indicates that this compound can be utilized to enhance the bioavailability of drugs through liposomal formulations. These formulations improve drug distribution within cells and can be designed to release their contents under specific physiological conditions, such as hyperthermia .

- Polymeric Micelles : this compound-based copolymers have shown promise in self-assembling into micelles with excellent drug-loading capacities. These micelles provide stability and controlled release profiles for therapeutic agents .

Biomarker for Clinical Studies

This compound serves as a significant biomarker in various clinical studies, particularly concerning lipid metabolism disorders.

- Identification of Cholesterol Esters : It has been used as a standard for identifying cholesterol esters in human meibomian gland secretions, which can provide insights into ocular health and related disorders .

- Research on Metabolic Disorders : The presence and levels of this compound are being investigated as potential indicators of metabolic health status, particularly regarding obesity and related diseases. Its role as a biomarker could facilitate early diagnosis and targeted interventions .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

Cholesteryl palmitoleate exerts its effects primarily through its role in lipid metabolism. It is involved in the transport and storage of cholesterol in the body. The compound influences the activity of enzymes like lipoprotein lipase and cholesterol ester transfer protein, which are crucial for lipid homeostasis . Additionally, it affects signaling pathways such as the Akt pathway, impacting cellular cholesterol efflux .

Comparison with Similar Compounds

Comparison with Similar Cholesteryl Esters

Structural and Crystallographic Comparisons

Key Findings :

- Double Bond Geometry : The cis-Δ9 configuration in palmitoleate introduces kinks in the ester chain, leading to disordered packing at higher temperatures. In contrast, the trans-Δ9 palmitelaidate forms straighter chains, yet maintains isostructural packing .

- Chain Length: Longer chains (e.g., nervonate, C24) disrupt subcell regularity in crystal interfaces, unlike shorter esters (C9–C12 alkanoates) .

Functional and Metabolic Comparisons

Key Findings :

- Metabolic Efficiency : Cholesteryl oleate is cleared faster than palmitoleate, likely due to its role in TAG-rich lipoprotein metabolism .

- Disease Links : Palmitoleate’s association with metabolic disorders contrasts with oleate’s protective role in prostate cancer .

Analytical and Separation Comparisons

Biological Activity

Cholesteryl palmitoleate, an ester formed from cholesterol and palmitoleic acid, is gaining attention for its potential biological activities, particularly in lipid metabolism and cardiovascular health. This article explores the compound's biological activity, supported by recent research findings and data.

Overview of this compound

This compound is a cholesterol ester that incorporates palmitoleic acid (cis-16:1n-7), a monounsaturated fatty acid linked to various metabolic functions. It is hypothesized to play a role as a lipokine , influencing metabolic processes across different tissues.

Key Biological Activities

-

Metabolic Regulation :

- Insulin Sensitivity : Research indicates that palmitoleic acid enhances insulin sensitivity in muscle tissues and pancreatic β-cells. In murine models, increased levels of palmitoleic acid have been shown to improve glycemic control and promote glucose uptake in skeletal muscle cells .

- Lipid Profile Improvement : Higher circulating levels of palmitoleate are associated with favorable lipid profiles, including lower LDL cholesterol and higher HDL cholesterol levels. A study involving 3,630 participants found that increased palmitoleate concentrations correlated with lower total:HDL-cholesterol ratios .

- Anti-inflammatory Properties :

- Impact on Cardiovascular Health :

Study 1: Cardiovascular Health Study

In a longitudinal analysis of the Cardiovascular Health Study, researchers tracked the relationship between circulating palmitoleate levels and metabolic risk factors over 14 years. The study found that higher palmitoleate concentrations were linked to improved lipid profiles but also noted a paradoxical association with increased triglycerides and insulin resistance in men .

Study 2: Murine Models

In animal studies, the deletion of fatty acid-binding proteins in adipose tissue led to increased levels of circulating palmitoleate, which subsequently protected against insulin resistance and related metabolic disorders. These findings suggest that this compound may function as a regulatory molecule in energy metabolism .

Data Table: Summary of Biological Activities

Q & A

Q. What analytical methods are most reliable for quantifying cholesteryl palmitoleate in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard for precise quantification. Key steps include:

- Using isotopically labeled internal standards (e.g., deuterated cholesteryl esters) to correct for matrix effects and ion suppression .

- Validating method specificity by confirming the absence of interfering peaks at the retention times of this compound in blank matrices .

- Achieving sensitivity down to pg/mL levels by optimizing collision energy and declustering potentials for precursor/product ion transitions .

Q. How does this compound differ structurally and functionally from other cholesterol esters (e.g., cholesteryl oleate or stearate)?

this compound (16:1Δ9) contains a monounsaturated palmitoleoyl chain, unlike saturated esters (e.g., cholesteryl palmitate) or polyunsaturated variants. This structural distinction affects:

Q. What biological systems are most relevant for studying this compound’s role in lipid metabolism?

- In vitro models : Cultured hepatocytes or macrophages to study esterification by acyl-CoA cholesterol acyltransferase (ACAT) and hydrolysis by neutral cholesterol ester hydrolases .

- Animal models : Transgenic mice with altered PUFA metabolism (e.g., CMOI−/− mice) to investigate tissue-specific accumulation of this compound .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in inflammation be resolved?

Discrepancies arise from context-dependent effects:

- Pro-inflammatory : Elevated this compound in chronic rhinosinusitis with polyps correlates with altered arachidonic acid metabolism, suggesting a role in leukotriene signaling .

- Anti-inflammatory : In liver models, palmitoleate (16:1n-7) may attenuate NF-κB activation, reducing pro-inflammatory cytokine release .

Methodological resolution: Use lipidomic profiling paired with cytokine assays in disease-specific models to disentangle direct vs. indirect effects .

Q. What experimental design considerations are critical for studying this compound’s self-assembly in membranes?

- Temperature control : Phase behavior of cholesteryl esters is highly temperature-sensitive; use differential scanning calorimetry (DSC) to identify transition points .

- Model systems : Compare synthetic lipid bilayers (e.g., DOPC/cholesterol mixtures) with native membranes to assess packing efficiency and domain formation .

- Validation : Confirm structural data with small-angle X-ray scattering (SAXS) or cryo-EM to resolve nanoscale organization .

Q. How can isotopic labeling improve mechanistic studies of this compound metabolism?

- Deuterated standards : Synthesize (2H3)-cholesteryl palmitoleate to track hydrolysis kinetics in vitro and quantify recovery rates in LC-MS workflows .

- Pulse-chase experiments : Use 13C-labeled palmitoleic acid to trace esterification pathways in live cells, coupled with kinetic modeling to estimate ACAT activity .

Q. What statistical approaches are recommended for analyzing this compound’s association with metabolic disorders?

- Multivariate analysis : Apply principal component analysis (PCA) to lipidomic datasets to identify clusters of cholesteryl esters correlated with disease phenotypes .

- Longitudinal modeling : Use mixed-effects regression to account for intra-subject variability in cohort studies, particularly when analyzing time-dependent changes in plasma ester levels .

Methodological Challenges and Solutions

Q. How to address solubility issues when working with this compound in vitro?

Q. What validation criteria are essential for ensuring reproducibility in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.